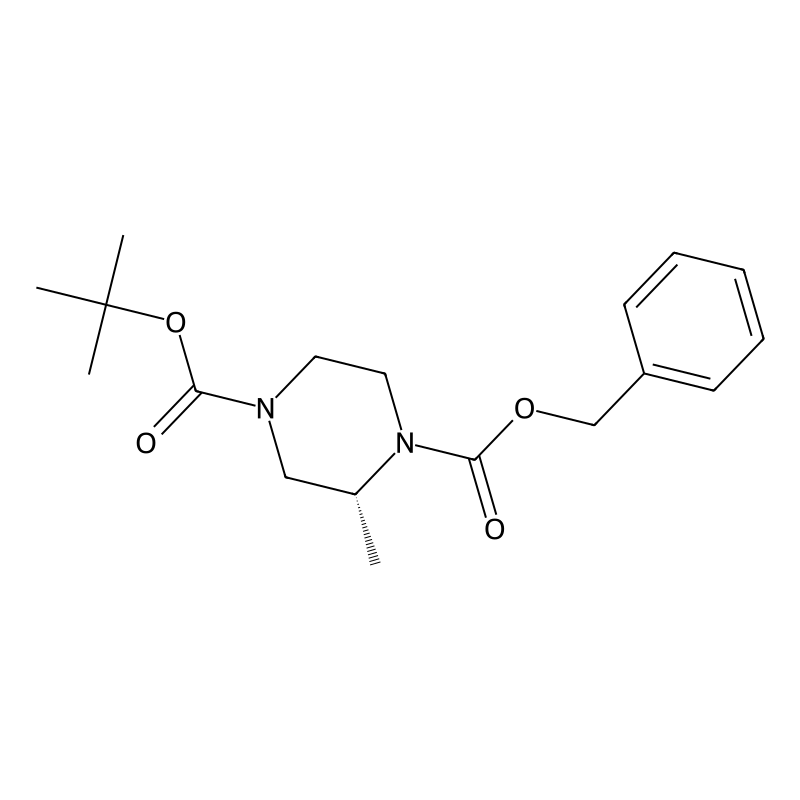

(R)-4-Boc-1-Cbz-2-methyl-piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-Boc-1-Cbz-2-methyl-piperazine is a piperazine derivative characterized by the presence of two protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Its molecular formula is C18H26N2O4, with a molecular weight of approximately 334.41 g/mol. This compound is notable for its application in organic synthesis, particularly in the protection of amine functional groups, which is essential in various

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the corresponding amine. This reaction is crucial for subsequent functionalization steps.

- N-Alkylation: The nitrogen atom in the piperazine ring can participate in N-alkylation reactions, allowing for the introduction of various alkyl groups.

- Aminolysis: The compound can react with electrophiles, leading to the formation of new amine derivatives .

While specific biological activities of (R)-4-Boc-1-Cbz-2-methyl-piperazine are not extensively documented, its structural features suggest potential applications in medicinal chemistry. Compounds with similar piperazine structures have been investigated for their activity against various biological targets, including:

- Antidepressants: Some piperazine derivatives have shown efficacy as serotonin receptor modulators.

- Antimicrobial Agents: Certain analogs possess antibacterial properties, making them candidates for further pharmacological exploration .

The synthesis of (R)-4-Boc-1-Cbz-2-methyl-piperazine typically involves several key steps:

- Formation of the Piperazine Ring: Starting from appropriate precursors, the piperazine ring is formed through cyclization reactions.

- Protection of Amine Groups: The Boc and Cbz groups are introduced to protect the amine functionalities during subsequent reactions. This can be achieved using standard methods such as reaction with Boc anhydride and Cbz chloride.

- Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels necessary for research applications .

(R)-4-Boc-1-Cbz-2-methyl-piperazine finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.

- Proteomics: This compound is utilized in proteomics studies due to its ability to protect amine groups during peptide synthesis.

- Drug Development: Its structural attributes make it a candidate for developing new therapeutic agents targeting neurological and infectious diseases .

Interaction studies involving (R)-4-Boc-1-Cbz-2-methyl-piperazine often focus on its reactivity with biological targets. Research indicates that compounds with similar structures have been evaluated for their interactions with:

- Enzymes: Assessing how these compounds inhibit or modulate enzyme activity can provide insights into their potential therapeutic effects.

- Receptors: Binding affinity studies with neurotransmitter receptors help elucidate their pharmacological profiles .

Several compounds share structural similarities with (R)-4-Boc-1-Cbz-2-methyl-piperazine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-4-N-Boc-2-methylpiperazine | Contains only one protecting group (Boc) | Lacks Cbz protection, limiting synthetic utility |

| 1-Boc-2-Methylpiperazine | Only has a Boc group | Simpler structure; less versatile than (R)-4-Boc... |

| 1-Cbz-4-Boc-2-(S)-methylpiperazine | Similar protecting groups | Different stereochemistry may affect biological activity |

The presence of both Boc and Cbz groups in (R)-4-Boc-1-Cbz-2-methyl-piperazine allows for greater versatility in synthetic applications compared to its counterparts, making it particularly valuable in organic chemistry and drug development .

(R)-4-Boc-1-Cbz-2-methyl-piperazine is a chiral piperazine derivative characterized by two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N4 position and a benzyloxycarbonyl (Cbz) group at the N1 position. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol. The compound exhibits one defined stereocenter at the C2 position, conferring its (R)-configuration.

Systematic IUPAC Name:

(2R)-4-Benzyl 1-(tert-butoxycarbonyl)-2-methylpiperazine-1,4-dicarboxylate.

Common Synonyms:

- (R)-1-Boc-4-Cbz-2-methylpiperazine

- (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

- 1,4-Piperazinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2R)-.

CAS Registry Numbers:

The compound’s stereochemistry is critical for its reactivity and applications in asymmetric synthesis.

Historical Context in Organic Chemistry

(R)-4-Boc-1-Cbz-2-methyl-piperazine emerged as a strategic intermediate in the late 20th century, coinciding with advancements in peptide synthesis and chiral auxiliaries. The Boc and Cbz groups, introduced in the 1950s–1970s, revolutionized amine protection strategies by enabling sequential deprotection under mild conditions. Piperazine derivatives gained prominence in medicinal chemistry due to their bioavailability and structural versatility.

The compound’s synthesis was first reported in the 1990s, leveraging stereoselective methods to install the (R)-configured methyl group. Early routes relied on resolution techniques, but modern approaches employ asymmetric catalysis, such as palladium-mediated decarboxylative allylic alkylation.

Significance in Synthetic Organic Chemistry

(R)-4-Boc-1-Cbz-2-methyl-piperazine serves as a multifunctional building block in organic synthesis:

Amine Protection:

Chiral Auxiliary:

Pharmaceutical Intermediates:

Asymmetric Synthesis:

Position within the Piperazine Chemical Family

Piperazine derivatives are classified by substitution patterns and protecting groups. (R)-4-Boc-1-Cbz-2-methyl-piperazine occupies a niche due to its unique structural features:

Structural Analogs:

- 1-Boc-piperazine: Lacks Cbz and methyl groups, limiting synthetic utility.

- (S)-4-N-Boc-2-methylpiperazine: Opposite configuration reduces compatibility with chiral targets.

The compound’s versatility positions it as a cornerstone in modern heterocyclic chemistry, bridging small-molecule synthesis and complex natural product assembly.